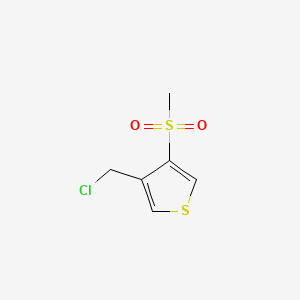
3-(chloromethyl)-4-methanesulfonylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4-methanesulfonylthiophene (CMST) is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research fields. It has been shown to have a wide range of biochemical and physiological effects, and is a useful tool in laboratory experiments due to its advantageous properties.
科学的研究の応用
3-(chloromethyl)-4-methanesulfonylthiophene has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been studied as a potential tool for drug delivery, for the synthesis of novel materials, and for the production of bioactive compounds.
作用機序
The mechanism of action of 3-(chloromethyl)-4-methanesulfonylthiophene is not yet fully understood. However, it is believed that the compound acts as an electron-acceptor, and can form a stable covalent bond with a variety of molecules, such as proteins and other organic compounds. This allows the compound to interact with a wide range of biological systems and to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the production of reactive oxygen species, and to reduce inflammation. It has also been shown to modulate the activity of enzymes and to interact with a variety of cellular signaling pathways.
実験室実験の利点と制限
3-(chloromethyl)-4-methanesulfonylthiophene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is important to note that this compound is a toxic compound and should be handled with care. Additionally, the compound can be unstable under certain conditions, and can react with other compounds in a laboratory environment.
将来の方向性
Given its wide range of potential applications, there are many potential future directions for 3-(chloromethyl)-4-methanesulfonylthiophene research. These include further studies into its mechanism of action, its potential for drug delivery, and its ability to interact with a variety of biological systems. Additionally, further studies into its potential for the synthesis of novel materials and its ability to produce bioactive compounds would be beneficial. Finally, further studies into its potential for use in industrial applications, such as the production of chemicals and fuels, would be beneficial.
合成法
The synthesis of 3-(chloromethyl)-4-methanesulfonylthiophene typically begins with the reaction of 4-methanesulfonylthiophene and thionyl chloride in the presence of a base such as pyridine. This reaction yields this compound and HCl. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and acetonitrile. The reaction can be further optimized by varying the reaction temperature, the concentration of the reactants, and the reaction time.
特性
IUPAC Name |
3-(chloromethyl)-4-methylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUJUKPFRAYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
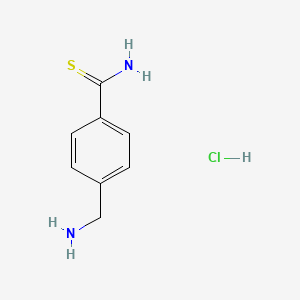
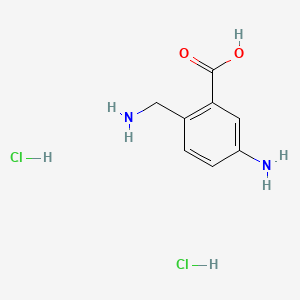

![N-[3-amino-2-(chloromethyl)propyl]-3-[4-(trifluoromethyl)phenyl]butanamide hydrochloride](/img/structure/B6609195.png)
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate](/img/structure/B6609197.png)
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
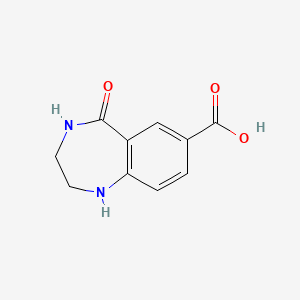

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
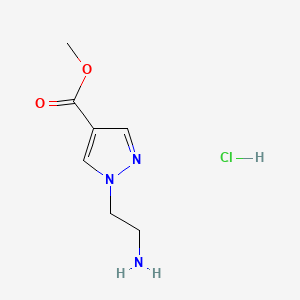
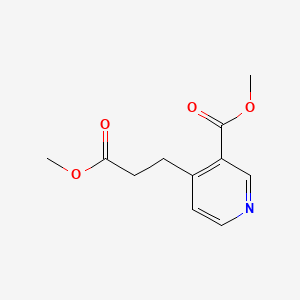
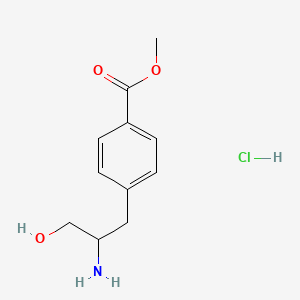
![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
